molecular formula C11H5BrIN B12964399 7-Bromo-6-iodo-2-naphthonitrile

7-Bromo-6-iodo-2-naphthonitrile

Cat. No.: B12964399
M. Wt: 357.97 g/mol
InChI Key: FAXMVEYXEYGFCY-UHFFFAOYSA-N
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Description

7-Bromo-6-iodo-2-naphthonitrile is an organic compound characterized by the presence of bromine and iodine atoms attached to a naphthalene ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-iodo-2-naphthonitrile typically involves halogenation reactions. One common method is the bromination of 6-iodo-2-naphthonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Safety measures are crucial due to the handling of halogenating agents and the potential for hazardous by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, reduction with lithium aluminum hydride can convert the nitrile group to an amine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products:

    Substitution Products: Azides, thiocyanates, amines.

    Reduction Products: Amines.

    Coupling Products: Biaryl or vinyl derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-6-iodo-2-naphthonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for various organic transformations.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds can serve as lead structures for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 7-Bromo-6-iodo-2-naphthonitrile and its derivatives exert their effects depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and selectivity for certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

    6-Bromo-2-naphthonitrile: Lacks the iodine atom, making it less versatile in certain reactions.

    7-Iodo-2-naphthonitrile: Lacks the bromine atom, which can affect its reactivity and applications.

    2-Naphthonitrile: The absence of halogen atoms makes it less reactive in substitution and coupling reactions.

Uniqueness: 7-Bromo-6-iodo-2-naphthonitrile stands out due to the presence of both bromine and iodine atoms, providing a unique combination of reactivity and selectivity. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

7-bromo-6-iodonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrIN/c12-10-4-9-3-7(6-14)1-2-8(9)5-11(10)13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXMVEYXEYGFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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